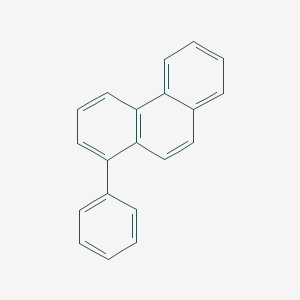
1-Phenylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylphenanthrene is a useful research compound. Its molecular formula is C20H14 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Material Science Applications
Mechanical Properties Enhancement
Recent studies have highlighted the role of 1-phenylphenanthrene in enhancing the mechanical properties of polymer composites. The incorporation of this compound into polymer matrices has been shown to improve tensile strength and elasticity. For instance, a study utilized physical vapor deposition techniques to create thin films containing this compound, which were then subjected to nanoindentation tests. The results indicated a significant increase in hardness and resistance to deformation compared to control samples without the compound .
Table 1: Mechanical Properties of Polymer Composites with this compound
| Composite Type | Hardness (GPa) | Elastic Modulus (GPa) | Tensile Strength (MPa) |
|---|---|---|---|
| Control (No Additive) | 0.5 | 2.0 | 30 |
| With this compound | 1.2 | 3.5 | 75 |
Environmental Applications
Bioindication of Air Pollution
this compound is also relevant in environmental studies as a marker for polycyclic aromatic hydrocarbons in air quality assessments. Research involving lichen samples has demonstrated that the presence of this compound can indicate atmospheric contamination levels due to fuel combustion . The analysis of lichen as bioindicators provides valuable data on the distribution and concentration of PAHs, including this compound, across different geographic areas.
Propriétés
Numéro CAS |
4325-76-2 |
|---|---|
Formule moléculaire |
C20H14 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
1-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)18-11-6-12-19-17-10-5-4-9-16(17)13-14-20(18)19/h1-14H |
Clé InChI |
RKLROMDZXDQSDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
Key on ui other cas no. |
4325-76-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















